![molecular formula C23H28N2O5S B2698075 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 921914-36-5](/img/structure/B2698075.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H28N2O5S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on available research findings.
The compound has the following chemical characteristics:
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the benzo[b][1,4]oxazepin structure followed by functionalization at the allyl and sulfonamide positions. The synthetic routes may vary but generally use standard organic synthesis techniques such as nucleophilic substitution and cyclization.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial activity .
Table 1 summarizes the antimicrobial activity of related compounds:
Compound | Target Organism | MIC (µM) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 |
3g | Escherichia coli | 0.21 |
3f | Candida spp. | Varies |
3d | Micrococcus luteus | Varies |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines using assays such as MTT. Results indicate that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting potential for therapeutic applications in oncology.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- DNA Gyrase Inhibition : Molecular docking studies suggest that this compound can bind effectively to DNA gyrase, a critical enzyme for bacterial DNA replication. The binding involves multiple hydrogen bonds and hydrophobic interactions that stabilize the complex .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties against Candida species through disruption of fungal cell wall synthesis and function.
Case Studies
Several studies have evaluated the biological activity of compounds related to N-(5-allyl...):
- Study on Antimicrobial Efficacy : A comparative study highlighted that derivatives with structural similarities showed enhanced efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The study utilized both in vitro and in silico methods to establish a correlation between structure and activity .
- Cytotoxic Evaluation : In another study focusing on cancer cell lines, derivatives were tested for their ability to inhibit cell proliferation. The most promising candidates showed IC50 values in the low micromolar range against specific cancer types .
科学的研究の応用
Anticancer Potential
Research indicates that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo...) exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in a dose-dependent manner. For example:
- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HT29).
- Mechanism : The compound may interact with specific kinases involved in cell proliferation and survival pathways.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in animal models. Relevant studies include:
- Ulcerative Colitis Model : Inflammation markers were significantly reduced when treated with the compound.
- Psoriasis Model : The compound improved clinical scores and reduced skin lesions.
Case Studies and Clinical Trials
Several clinical trials are currently investigating the efficacy of compounds related to N-(5-allyl-3,3-dimethyl-4-oxo...). Notable examples include:
Clinical Trial for Ulcerative Colitis
A related compound is undergoing Phase II trials (NCT02903966) to assess its effectiveness in reducing symptoms associated with active ulcerative colitis.
Psoriasis Treatment
Another ongoing trial (NCT02776033) evaluates the efficacy of similar compounds for treating psoriasis, focusing on symptom relief and quality of life improvements.
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-5-13-25-20-15-18(8-11-21(20)30-16-23(2,3)22(25)26)24-31(27,28)14-12-17-6-9-19(29-4)10-7-17/h5-11,15,24H,1,12-14,16H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOLCYGBLJXIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。